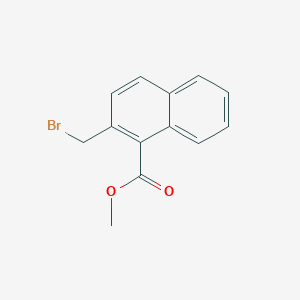

Methyl 2-bromomethyl-1-naphthoate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 2-(bromomethyl)naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-16-13(15)12-10(8-14)7-6-9-4-2-3-5-11(9)12/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCXTRIWQMEUTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=CC=CC=C21)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465900 | |

| Record name | methyl 2-bromomethyl-1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2417-76-7 | |

| Record name | Methyl 2-(bromomethyl)-1-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-bromomethyl-1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Bromomethyl 1 Naphthoate

Precursor Synthesis Strategies for 1-Naphthoate (B1232437) Scaffolds

The initial phase in the synthesis of methyl 2-bromomethyl-1-naphthoate involves the construction of a suitable 1-naphthoate precursor, namely methyl 2-methyl-1-naphthoate. This is typically achieved through the synthesis of 2-methyl-1-naphthoic acid followed by its esterification.

Esterification Routes to Methyl 1-Naphthoate Derivatives

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. For the preparation of methyl 2-methyl-1-naphthoate from 2-methyl-1-naphthoic acid, several esterification methods can be employed.

One of the most common and cost-effective methods is the Fischer-Speier esterification . masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol (B129727) is typically used, which can also serve as the solvent. masterorganicchemistry.commasterorganicchemistry.com The removal of water as it is formed, for instance, by azeotropic distillation or the use of a dehydrating agent, can also increase the yield of the ester. masterorganicchemistry.comorganic-chemistry.org

The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A tetrahedral intermediate is formed, and after a series of proton transfer steps, a molecule of water is eliminated to yield the final ester product. masterorganicchemistry.com

Alternative methods for esterification that can be applied include reaction with thionyl chloride (SOCl₂) followed by the addition of methanol. commonorganicchemistry.com In this two-step process, the carboxylic acid is first converted to a more reactive acyl chloride, which is then readily esterified by methanol. commonorganicchemistry.com Another approach is the use of alkylating agents like iodomethane (B122720) (MeI) in the presence of a base, or diazomethane (B1218177) derivatives such as trimethylsilyldiazomethane (B103560) (TMS-CHN₂), although these methods can be less suitable for large-scale synthesis due to cost and safety considerations. commonorganicchemistry.com

| Esterification Method | Reagents | Typical Conditions | Advantages |

| Fischer-Speier Esterification | 2-methyl-1-naphthoic acid, excess methanol, acid catalyst (e.g., H₂SO₄) | Refluxing the mixture | Cost-effective, suitable for large scale |

| Via Acyl Chloride | 1. Thionyl chloride (SOCl₂) 2. Methanol | Two-step process, often at room temperature or with gentle heating | High reactivity of acyl chloride intermediate |

| Alkylation | Iodomethane (MeI) and base | Typically at room temperature | Avoids acidic conditions |

| With Diazomethane Derivative | Trimethylsilyldiazomethane (TMS-CHN₂) | Rapid reaction at room temperature | High yield under mild conditions |

Functionalization of Naphthalene (B1677914) Core for 1-Substituted Precursors

The key precursor for the synthesis of methyl 2-methyl-1-naphthoate is 2-methyl-1-naphthoic acid. The synthesis of this compound involves the functionalization of the naphthalene core. A common strategy is the oxidation of 2-methylnaphthalene (B46627) to introduce the carboxylic acid group at the 1-position.

Regioselective Introduction of the Bromomethyl Moiety at Position 2

Once the methyl 2-methyl-1-naphthoate precursor is obtained, the next critical step is the regioselective introduction of a bromine atom onto the methyl group at the 2-position of the naphthalene ring.

Side-Chain Halogenation Approaches

Side-chain halogenation, specifically at a benzylic position, is the preferred method for this transformation. The benzylic position is activated towards radical reactions due to the resonance stabilization of the resulting benzylic radical.

A widely used and effective reagent for benzylic bromination is N-bromosuccinimide (NBS). masterorganicchemistry.com NBS is favored over molecular bromine (Br₂) for this purpose because it can provide a low, constant concentration of bromine radicals, which promotes the desired side-chain substitution over electrophilic addition to the aromatic ring. masterorganicchemistry.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and requires a radical initiator. researchgate.net

The reaction of methyl 2-methyl-1-naphthoate with NBS selectively targets the 2-methyl group. This is due to the formation of a resonance-stabilized benzylic radical intermediate at this position. The reaction is typically run under reflux conditions for several hours to achieve a good yield of the desired product, this compound, often in the range of 75-85%.

| Reaction | Reagent | Initiator | Solvent | Typical Yield |

| Benzylic Bromination | N-Bromosuccinimide (NBS) | Benzoyl peroxide or UV light | Carbon tetrachloride (CCl₄) | 75-85% |

The radical chain reaction for the bromination with NBS can be initiated by various means, including the use of a chemical radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or through photochemical initiation. researchgate.net

Photochemical initiation involves the use of light, often from a UV lamp, to generate the initial bromine radicals. The light provides the energy to homolytically cleave the N-Br bond in NBS or a small amount of Br₂ formed in situ, thus starting the radical chain reaction. rsc.org This method is a clean and efficient way to initiate the bromination and is a common practice in organic synthesis for such transformations. rsc.org The reaction proceeds through the abstraction of a benzylic hydrogen from the methyl group by a bromine radical, followed by the reaction of the resulting benzylic radical with a molecule of NBS to regenerate the bromine radical and form the brominated product.

Radical Bromination using N-Bromosuccinimide (NBS)

Thermal Conditions and Selectivity

The benzylic bromination of methyl 2-methyl-1-naphthoate is a common route to this compound. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in a solvent like carbon tetrachloride. The process requires radical initiation, which can be achieved using benzoyl peroxide or UV light.

The reaction is generally carried out under reflux conditions for a duration of 3 to 4 hours. These thermal conditions are crucial for the homolytic cleavage of the N-Br bond in NBS, initiating the radical chain reaction. The selectivity of this reaction for the 2-methyl group is high, a consequence of the stability of the resulting benzylic radical intermediate. This stability is attributed to the resonance delocalization of the unpaired electron over the naphthalene ring system. This method typically affords yields of this compound in the range of 75-85%.

It is important to note that the product, this compound, is prone to decomposition upon distillation. Therefore, characterization is typically performed using spectroscopic methods such as NMR and mass spectrometry.

Bromination via Phosphorous Tribromide (PBr₃) on 2-Hydroxymethyl Precursors

An alternative synthetic approach involves the bromination of a 2-hydroxymethyl precursor, specifically methyl 2-hydroxymethyl-1-naphthoate. This transformation is effectively carried out using phosphorus tribromide (PBr₃) in a dry, non-polar solvent such as diethyl ether. This method provides a direct conversion of the primary alcohol to the corresponding bromide.

The reaction mechanism involves the initial reaction of the alcohol with PBr₃ to form a good leaving group, which is subsequently displaced by a bromide ion in an Sₙ2 reaction. byjus.commasterorganicchemistry.com This Sₙ2 pathway ensures that the reaction is most effective for primary and secondary alcohols. byjus.com The use of PBr₃ is often preferred over hydrobromic acid as it minimizes the risk of carbocation rearrangements. masterorganicchemistry.com

This process typically yields this compound in the range of 70–75%. However, a notable consideration for this route is the need for an additional synthetic step to prepare the 2-hydroxymethyl precursor.

| Precursor | Reagent | Solvent | Yield (%) | Reference |

| Methyl 2-methyl-1-naphthoate | NBS, Benzoyl Peroxide | Carbon Tetrachloride | 75-85 | |

| Methyl 2-hydroxymethyl-1-naphthoate | PBr₃ | Dry Ether | 70-75 |

Alternative Halogenation Techniques for this compound

Beyond the use of NBS and PBr₃, other halogenating agents and techniques can be employed for the synthesis of brominated naphthalene derivatives, which could be adapted for this compound. For instance, N-methylpyrrolidin-2-one hydrotribromide (MPHT) has been investigated as a mild reagent for the selective bromination of certain carbonyl compounds. researchgate.net Additionally, a system using aqueous hydrobromic acid with sodium nitrite-KI as a catalyst and air as the terminal oxidant has been developed for the α-bromination of aryl alkyl ketones, offering selective monobromination under mild conditions. researchgate.net Another approach involves the use of sodium bromate (B103136) and hydrobromic acid in the presence of light for the selective bromination of 2,6-dimethyl-benzoic acid, where bromine is generated in situ at low temperatures. google.com

Green Chemistry Principles in Synthesis of Bromomethyl Naphthoates

The application of green chemistry principles to the synthesis of bromomethyl naphthoates aims to reduce the environmental impact of these chemical processes. Key areas of focus include the use of continuous flow chemistry and the development of catalyst-free or reduced-catalyst methodologies.

Continuous Flow Chemistry Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reaction kinetics, and the potential for automation. nih.gov These systems can be constructed from readily available components, providing a flexible and cost-effective platform for chemical synthesis. nih.gov The use of continuous flow can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. By minimizing the reaction volume at any given time, the risks associated with thermal runaways or accidental releases are significantly reduced. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities. While specific applications to this compound synthesis are not extensively detailed in the provided results, the principles of continuous flow mechanochemical synthesis are being explored for a range of organic compounds, including active pharmaceutical ingredients (APIs). rsc.org

Catalyst-Free or Reduced-Catalyst Methodologies

Efforts to develop more environmentally benign synthetic routes have led to the exploration of catalyst-free or reduced-catalyst methods. One such example is the synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) from naphthalene, which proceeds through a transition metal-free pathway. researchgate.netdergipark.org.tr This multi-step synthesis involves a Birch reduction, reaction with in situ generated dichlorocarbene, and subsequent ring-opening bromination with molecular bromine. researchgate.netdergipark.org.tr This approach is noted for being modular, low-cost, and rapid, offering a more sustainable alternative to methods that rely on heavy metal catalysts. dergipark.org.tr

Chemical Reactivity and Transformations of Methyl 2 Bromomethyl 1 Naphthoate

Nucleophilic Substitution Reactions at the Bromomethyl Group

The presence of the bromomethyl group makes the benzylic carbon highly electrophilic and susceptible to attack by various nucleophiles. This reactivity is central to many of the synthetic applications of methyl 2-bromomethyl-1-naphthoate.

Carbon-Nucleophile Additions (e.g., Grignard Reagents, Enolates)

Grignard Reagents: While Grignard reagents are powerful carbon-based nucleophiles, their reaction with this compound is complex. Grignard reagents typically add to esters, but they are also strong bases and can participate in other reactions. masterorganicchemistry.commasterorganicchemistry.com Direct SN2 reaction of a Grignard reagent with the bromomethyl group is generally not favored. masterorganicchemistry.com Instead, the Grignard reagent is more likely to react with the ester functionality. masterorganicchemistry.commasterorganicchemistry.com The reaction with the ester involves a nucleophilic acyl substitution, followed by a second addition to the resulting ketone, ultimately yielding a tertiary alcohol after an acidic workup. masterorganicchemistry.comyoutube.com

Enolates: Enolate ions, derived from carbonyl compounds like ketones or esters, are excellent carbon nucleophiles for alkylation reactions. masterorganicchemistry.comyoutube.com The reaction of an enolate with this compound proceeds via an SN2 mechanism, where the enolate attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. libretexts.orglibretexts.org This reaction forms a new carbon-carbon bond at the alpha position to the carbonyl group of the enolate. youtube.comlibretexts.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete formation of the enolate and minimize side reactions. libretexts.org For instance, the alkylation of a ketone enolate with this compound would yield an α-substituted ketone. libretexts.orgyoutube.com

The table below summarizes the expected products from the reaction of this compound with different carbon nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Grignard Reagent | Ethylmagnesium bromide (EtMgBr) | Tertiary alcohol (from reaction at the ester) |

| Ketone Enolate | Lithium enolate of acetone (B3395972) | α-Alkylated ketone |

| Malonic Ester Enolate | Diethyl malonate + Sodium ethoxide | Substituted malonic ester |

Heteroatom-Nucleophile Displacements (e.g., Amines, Thiols, Alcohols)

The bromomethyl group readily undergoes nucleophilic substitution with heteroatom nucleophiles.

This compound reacts with primary and secondary amines to form the corresponding N-substituted aminomethylnaphthalenes. This reaction is a standard SN2 displacement where the nitrogen atom of the amine acts as the nucleophile. However, a competing side reaction can be the hydrolysis of the bromomethyl group, especially in the presence of water. researchgate.net

Detailed research has shown that various amines can be successfully coupled with similar bromoalkyl compounds. The reaction conditions, such as solvent and base, play a crucial role in optimizing the yield of the desired aminated product.

The table below provides examples of amination reactions with this compound.

| Amine Nucleophile | Product |

| Ammonia | Methyl 2-(aminomethyl)-1-naphthoate |

| Diethylamine | Methyl 2-((diethylamino)methyl)-1-naphthoate |

| Aniline | Methyl 2-((phenylamino)methyl)-1-naphthoate |

Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react efficiently with this compound to form thioethers. The reaction proceeds via a clean SN2 displacement of the bromide ion. For example, reaction with a thiol in the presence of a base like sodium hydroxide (B78521) or triethylamine (B128534) will yield the corresponding thioether derivative.

The table below shows the products of thioether formation with this compound.

| Thiol Nucleophile | Product |

| Ethanethiol | Methyl 2-((ethylthio)methyl)-1-naphthoate |

| Thiophenol | Methyl 2-((phenylthio)methyl)-1-naphthoate |

Metal-Catalyzed Cross-Coupling Reactions Involving Bromine

The bromine atom in this compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions

Palladium catalysts are widely used to facilitate cross-coupling reactions of organohalides. nih.govnih.gov In the context of this compound, the bromine atom is part of a benzylic bromide, which can be reactive in certain palladium-catalyzed processes.

Research has demonstrated the utility of palladium catalysis for the coupling of aryl bromides with various partners. nih.govresearchgate.net For instance, palladium-catalyzed carbonylation reactions of aryl bromides in the presence of nucleophiles like amines or alcohols can lead to the formation of amides and esters, respectively. nih.gov While these examples typically involve aryl bromides, the principles can be extended to benzylic bromides under appropriate conditions.

A notable application is the palladium-catalyzed nucleomethylation of alkynes, where a palladium complex catalyzes the formation of methylated heterocyclic compounds. nih.govsemanticscholar.org Although this specific reaction involves an alkyne, it highlights the capability of palladium to mediate complex bond-forming sequences. nih.gov In a hypothetical scenario, a palladium catalyst could potentially couple this compound with a suitable organometallic reagent, such as an organoboron compound in a Suzuki-type coupling, to form a new carbon-carbon bond at the benzylic position.

The table below outlines potential palladium-catalyzed cross-coupling reactions involving this compound.

| Coupling Partner | Reaction Type | Potential Product |

| Phenylboronic acid | Suzuki Coupling | Methyl 2-(phenylmethyl)-1-naphthoate |

| Terminal alkyne | Sonogashira Coupling | Methyl 2-(alkynyl)-1-naphthoate derivative |

| Amine | Buchwald-Hartwig Amination | Methyl 2-(aminomethyl)-1-naphthoate derivative |

Copper-Catalyzed Transformations

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations of benzylic halides. Copper-catalyzed reactions can proceed through radical pathways, which are particularly effective for C(sp³)-hybridized substrates. sustech.edu.cn

A notable application is the copper-catalyzed Sonogashira-type coupling of benzylic bromides with terminal alkynes. This reaction allows for the direct benzylation of various aryl and alkyl alkynes in moderate to excellent yields without the need for palladium. rsc.org Furthermore, copper can catalyze Suzuki-Miyaura-type cross-couplings of benzylic bromides with arylboronic acids to synthesize diarylalkanes, often using bidentate nitrogen ligands to facilitate the reaction. researchgate.netresearchgate.net

Table 2: Examples of Copper-Catalyzed Reactions with Benzylic Bromides

| Reaction Type | Coupling Partner | Catalyst System | Outcome | Reference |

| Sonogashira-type | Terminal Alkynes | Cu(I) source | Direct formation of benzyl (B1604629) alkynes | rsc.org |

| Suzuki-Miyaura-type | Arylboronic Acids | Cu(I) with N,N-ligand | Synthesis of diarylalkanes | researchgate.net |

| C(sp³)–C(sp²) Coupling | (Hetero)arylboronate esters | CuI / N,N,P-ligand | Broad scope for 1,1-diarylalkanes | sustech.edu.cn |

Other Transition Metal Catalysis (e.g., Nickel, Zinc, Rhodium)

Beyond palladium and copper, other transition metals are effective in catalyzing reactions involving benzylic bromides.

Nickel: Nickel catalysts are particularly versatile for forming C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds. They can catalyze the cross-coupling of benzylic bromides with a wide array of partners, including other benzylic electrophiles, researchgate.net vinyl bromides, nih.gov and alkynylalanes. rsc.org Nickel catalysis is also central to the coupling of benzylic zinc reagents (formed in situ from benzylic halides) with aromatic bromides and chlorides. rsc.orgrsc.org Enantioselective versions have been developed using chiral ligands, allowing for the synthesis of optically active products. csic.es

Table 3: Selected Nickel-Catalyzed Reactions with Benzylic Halides

| Reaction Type | Coupling Partners | Catalyst System | Key Feature | Reference |

| Reductive Cross-Coupling | Vinyl Bromide + Benzyl Chloride | Ni catalyst with chiral ligand | Asymmetric synthesis of tertiary allylic centers | nih.gov |

| Sonogashira-type | Benzyl Bromide + Alkynylalane | NiCl₂(PPh₃)₂ | High efficiency at room temperature | rsc.org |

| Negishi-type | Benzylzinc Reagent + Aryl Halide | Ni(acac)₂ / PPh₃ | Couples with aryl chlorides and tosylates | rsc.orgrsc.org |

| Enantioselective Coupling | Racemic Benzyl Bromide + Trialkynylindium | NiBr₂diglyme / (S)-(iPr)-Pybox | Stereoconvergent synthesis of alkynes | csic.es |

Zinc: Zinc is primarily used to convert benzylic bromides into more reactive organozinc reagents (e.g., R-ZnBr). rsc.orgwikipedia.org This is achieved through the direct oxidative insertion of zinc metal into the carbon-bromine bond. These organozinc intermediates are then used in cross-coupling reactions catalyzed by other metals, most commonly nickel, in what are known as Negishi-type couplings. rsc.orgrsc.org Zinc can also mediate the homocoupling of benzyl halides under photoredox conditions. thieme-connect.com

Rhodium: While less common than palladium or nickel for cross-coupling with benzylic halides, rhodium catalysts have demonstrated unique reactivity. A notable example is the rhodium-catalyzed C(sp³)–C(sp³) homo-coupling of benzyl halides to form dibenzyl products. nih.govbeilstein-journals.org This reaction proceeds through a rhodium-bis(benzyl) intermediate.

Reactions Involving the Methyl Ester Group

The methyl ester group at the 1-position of the naphthalene (B1677914) ring is a key site for chemical modification, allowing for its conversion into other functional groups such as carboxylic acids, different esters, and alcohols.

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 2-(bromomethyl)-1-naphthoic acid, is a fundamental transformation. This reaction can be carried out under acidic or basic conditions.

Alkaline hydrolysis, also known as saponification, is a common and efficient method. chemguide.co.ukyoutube.com This process involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. chemguide.co.ukrsc.org The reaction is essentially irreversible as the carboxylate salt is formed, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. chemguide.co.uk A study on the alkaline hydrolysis of methyl 1-naphthoate (B1232437) and methyl 2-naphthoate (B1225688) demonstrated the kinetics of this transformation in aqueous methanol (B129727). canterbury.ac.nz For this compound, the reaction would proceed as follows:

Reaction Scheme: Saponification of this compound

High-temperature water or slightly alkaline solutions can also be employed for the hydrolysis of sterically hindered methyl benzoates, a principle that can be applied to naphthoic systems. rsc.org

Acid-catalyzed hydrolysis is an alternative method, typically involving refluxing the ester with a dilute mineral acid like hydrochloric or sulfuric acid. chemguide.co.uk This reaction is reversible, and an excess of water is used to drive the equilibrium towards the formation of the carboxylic acid and methanol. chemguide.co.uk

| Condition | Reagents | Product | Key Features |

| Alkaline Hydrolysis (Saponification) | NaOH(aq) or KOH(aq), Heat | 2-(Bromomethyl)-1-naphthoic acid (after acidic workup) | Irreversible, high yield. chemguide.co.uk |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, Heat, Excess H₂O | 2-(Bromomethyl)-1-naphthoic acid | Reversible, requires excess water to drive to completion. chemguide.co.uk |

Transesterification is the process of converting one ester into another by reaction with an alcohol in the presence of a catalyst. wikipedia.org For this compound, this reaction allows for the replacement of the methyl group with other alkyl or aryl groups, which can be useful for modifying the physical and chemical properties of the molecule. The reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

In an acid-catalyzed transesterification, a proton source activates the carbonyl group of the ester, making it more susceptible to nucleophilic attack by another alcohol. wikipedia.org To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess to shift the equilibrium. masterorganicchemistry.com

Base-catalyzed transesterification involves the use of a strong base, such as an alkoxide, which deprotonates the alcohol to form a more potent nucleophile. wikipedia.orgmasterorganicchemistry.com The choice of the alkoxide should match the alcohol being used to prevent the formation of mixed products. This method is often faster than the acid-catalyzed process. masterorganicchemistry.com

General Reaction Scheme for Transesterification:

Various catalysts, including zinc clusters and N-heterocyclic carbenes, have been developed to facilitate transesterification under mild conditions. organic-chemistry.org Phase transfer catalysts can also enhance the rate of base-catalyzed transesterification. researchgate.net

| Catalyst Type | Typical Reagents | Mechanism Highlight |

| Acid-Catalyzed | H₂SO₄, R-OH (in excess) | Protonation of the carbonyl oxygen increases electrophilicity. wikipedia.org |

| Base-Catalyzed | NaOR, R-OH | Formation of a highly nucleophilic alkoxide. masterorganicchemistry.com |

The methyl ester group of this compound can be reduced to the corresponding primary alcohol, (2-(bromomethyl)naphthalen-1-yl)methanol. This transformation is typically achieved using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of esters to primary alcohols. libretexts.org The reaction is usually carried out in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

Alternatively, a combination of sodium borohydride (B1222165) and methanol can be used for the reduction of aromatic methyl esters. ias.ac.in While sodium borohydride alone is generally not strong enough to reduce esters, its reactivity can be enhanced in the presence of methanol, providing a milder alternative to LiAlH₄. ias.ac.inresearchgate.net This system has been shown to be effective for the reduction of various methyl esters of aromatic carboxylic acids to their corresponding alcohols in good yields. ias.ac.in Another approach involves the use of sodium borohydride with a catalytic amount of cerium(III) chloride in ethanol, which also facilitates the reduction of methyl esters. researchgate.net

| Reducing Agent | Solvent | Product | Notes |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether (e.g., THF, diethyl ether) | (2-(Bromomethyl)naphthalen-1-yl)methanol | Highly reactive, non-selective. Requires careful handling. libretexts.org |

| Sodium borohydride-Methanol | THF/Methanol | (2-(Bromomethyl)naphthalen-1-yl)methanol | Milder conditions, more selective than LiAlH₄. ias.ac.in |

| Sodium borohydride/CeCl₃ | Ethanol | (2-(Bromomethyl)naphthalen-1-yl)methanol | Catalytic system, high functional group compatibility. researchgate.net |

Electrophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene ring system in this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wordpress.com The position of substitution on the naphthalene ring is directed by the existing substituents: the 1-methoxycarbonyl (-COOCH₃) group and the 2-bromomethyl (-CH₂Br) group.

Naphthalene itself is more reactive than benzene (B151609) towards electrophilic attack, with substitution preferentially occurring at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate. libretexts.orgyoutube.com

In this compound, the directing effects of the two substituents must be considered:

-COOCH₃ (methyl ester) group: This is a deactivating group and a meta-director on a benzene ring. In the context of the naphthalene system, it deactivates the ring to which it is attached, particularly the positions ortho and para to it.

-CH₂Br (bromomethyl) group: This group is weakly deactivating due to the inductive effect of the bromine atom.

Considering the positions on the naphthalene ring, the incoming electrophile will likely avoid the ring bearing the deactivating ester group. Therefore, substitution is expected to occur on the other ring, at positions 5, 6, 7, or 8. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile, as steric hindrance and electronic factors play a complex role in determining the isomer distribution. stackexchange.com For instance, in the sulfonation of naphthalene, the product distribution can be influenced by the reaction temperature. libretexts.org

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule. wiley-vch.demasterorganicchemistry.com In the context of this compound, rearrangements could potentially be induced under certain conditions, particularly those that involve the formation of carbocation intermediates.

A notable rearrangement relevant to naphthoic acid esters is the Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes, which can lead to the formation of 1-hydroxy-2-naphthoic acid esters. nih.gov While this specific reaction starts from a different precursor, it highlights the potential for acyl migration in related systems under acidic conditions.

More generally, reactions that generate a carbocation, for instance at the benzylic position of the bromomethyl group (via loss of Br⁻), could potentially lead to rearrangements, although such reactions are not prominently documented for this specific compound. The stability of the benzylic carbocation on the naphthalene ring might favor direct substitution over rearrangement.

Furthermore, certain rearrangement reactions like the Wolff rearrangement can be used to synthesize ring-contracted products from α-diazoketones, which could be theoretically derived from the corresponding carboxylic acid of this compound. libretexts.org Another example is the Beckmann rearrangement of oximes, which could be formed from a related ketonic derivative. msu.edu However, these are multi-step synthetic sequences rather than direct rearrangements of the title compound.

Mechanistic Investigations of Methyl 2 Bromomethyl 1 Naphthoate Reactions

Elucidation of Reaction Pathways and Intermediates

The nucleophilic substitution reactions of methyl 2-bromomethyl-1-naphthoate can principally proceed through two distinct pathways: a unimolecular (SN1) or a bimolecular (SN2) mechanism. The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

SN1 Pathway: This pathway involves a two-step mechanism. The initial and rate-determining step is the heterolytic cleavage of the carbon-bromine bond to form a bromide ion and a resonance-stabilized carbocation intermediate. The benzylic nature of the carbon atom allows the positive charge to be delocalized over the naphthalene (B1677914) ring system, which significantly stabilizes this intermediate. The subsequent step is a rapid attack of the nucleophile on the carbocation.

SN2 Pathway: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This process proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned 180° apart. rsc.org This mechanism is generally favored by strong, unhindered nucleophiles and in polar aprotic solvents. For primary benzylic halides like this compound, the SN2 pathway is a highly plausible route, especially with potent nucleophiles.

The choice between the SN1 and SN2 pathways is a subtle balance of factors. The resonance stabilization of the potential carbocation favors the SN1 route, while the primary nature of the substrate favors the SN2 route. The possibility of neighboring group participation adds another layer of complexity, offering a lower-energy pathway that still proceeds through an intermediate.

Kinetic Studies and Reaction Rate Analysis

While specific kinetic data for the reactions of this compound are not extensively documented in readily available literature, analysis of related systems provides valuable insights. Kinetic studies on the reactions of 1- and 2-naphthylmethyl arenesulfonates with anilines in acetonitrile (B52724) have shown that the 2-naphthylmethyl derivatives react faster than their 1-naphthylmethyl counterparts. koreascience.kr This suggests greater stabilization of the positive charge that develops in the transition state for the 2-substituted isomers. koreascience.kr

The rate of an SN1 reaction is dependent only on the concentration of the substrate, as the initial ionization is the slow, rate-determining step. The rate law is expressed as: Rate = k[Substrate]

In contrast, the rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, as they are both involved in the single rate-determining step. The rate law is: Rate = k[Substrate][Nucleophile]

The Grunwald-Winstein equation is a powerful tool used to analyze the solvent effects on solvolysis reactions and to probe reaction mechanisms. rsc.orgresearchgate.net The equation is given by: log(k/k₀) = mY + lN

where k and k₀ are the reaction rates in the given solvent and a reference solvent (80% ethanol/20% water), respectively. The parameter m represents the sensitivity of the substrate to the solvent's ionizing power (Y), while l represents the sensitivity to the solvent's nucleophilicity (N). A high m value (close to 1.0) is indicative of an SN1 mechanism involving a carbocation intermediate, whereas a significant l value suggests an SN2 mechanism with considerable nucleophilic assistance from the solvent. For reactions with significant neighboring group participation, the interpretation of these parameters can be more complex.

Kinetic data for the reaction of 1-naphthylmethyl halides with various halide ions in acetone (B3395972) have also been studied, providing a basis for understanding the nucleophilicity and leaving group ability in these systems. koreascience.kr

Table 1: Illustrative Kinetic Data for Related Naphthylmethyl Systems This table presents generalized findings from related systems to infer potential kinetic behavior.

| Substrate Analogue | Nucleophile | Solvent | Relative Rate Trend | Inferred Mechanistic Feature |

|---|---|---|---|---|

| 2-Naphthylmethyl arenesulfonate | Anilines | Acetonitrile | Faster than 1-isomer | Enhanced positive charge stabilization in the transition state. koreascience.kr |

Stereochemical Aspects of Transformations

The stereochemical outcome of a nucleophilic substitution reaction is a powerful indicator of the underlying mechanism. Although the parent this compound is not chiral, if a chiral center were present at the benzylic carbon, the stereochemistry of the products would be revealing.

SN1 Mechanism: A classical SN1 reaction proceeding through a planar carbocation intermediate would lead to a racemic mixture of products, as the nucleophile can attack from either face of the plane with equal probability.

SN2 Mechanism: An SN2 reaction is characterized by an inversion of configuration at the reaction center, a phenomenon known as a Walden inversion. This is a direct consequence of the backside attack of the nucleophile. researchgate.net

The stereochemical outcome is therefore a critical diagnostic tool to distinguish between these potential pathways.

Advanced Applications in Organic Synthesis

A Foundational Component for Complex Naphthalene (B1677914) Derivatives

The strategic placement of the bromomethyl and methyl ester groups on the naphthalene scaffold makes methyl 2-bromomethyl-1-naphthoate an ideal starting material for constructing more elaborate naphthalene-based molecules.

Crafting Substituted Naphthalenes with Diverse Functionalities

The development of efficient methods for the regioselective synthesis of polysubstituted naphthalenes is a significant area of research, driven by their importance in the chemical and pharmaceutical industries. nih.gov Traditional methods often require harsh conditions or multi-step procedures. nih.gov However, the reactivity of the bromomethyl group in this compound allows for the direct introduction of various substituents. For instance, it can undergo nucleophilic substitution reactions with a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This facilitates the synthesis of naphthalenes bearing diverse functional groups, which are crucial components of biologically active molecules and advanced materials. sci-hub.se

| Starting Material | Reagent | Product | Yield |

| 1,2-bis(bromomethyl)benzene | α-cyanoacetophenone | Naphthalene-based product | 80% |

| 1,2-bis(chloromethyl)benzene | α-cyanoacetophenone | Naphthalene-based product | 68% |

| 1,2-bis(iodomethyl)benzene | α-cyanoacetophenone | Naphthalene-based product | 86% |

| Data from a study on the synthesis of substituted naphthalenes. sci-hub.se |

Assembling Polycyclic Aromatic Hydrocarbons (PAHs)

This compound serves as a valuable precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs). The bromomethyl group can participate in various coupling and annulation reactions to extend the aromatic system. For example, intramolecular cyclization reactions can be designed to form additional fused rings onto the naphthalene core. Furthermore, intermolecular reactions, such as Suzuki or Sonogashira couplings, can be employed to connect the naphthalene unit to other aromatic systems, thereby constructing larger PAHs. The synthesis of these complex aromatic structures is of interest due to their unique electronic and optical properties. nih.gov The dealkylation of methylated PAHs is a known reaction pathway in high-temperature environments. manchester.ac.uk

A Key Intermediate for Heterocyclic Compound Synthesis

The reactivity of this compound also extends to the synthesis of a variety of heterocyclic compounds, where the naphthalene unit is fused to a heterocyclic ring.

Building Naphthoquinolizinium Derivatives

The construction of N-fused heterocycles is of significant interest in medicinal chemistry. nih.gov this compound can be utilized in the synthesis of naphthoquinolizinium salts. This typically involves the reaction of the bromomethyl group with a nitrogen-containing heterocycle, such as a pyridine (B92270) or quinoline (B57606) derivative. The initial alkylation reaction is followed by a subsequent cyclization step, often promoted by a strong acid or base, to form the fused quinolizinium (B1208727) system. These compounds are of interest for their potential biological activities and photophysical properties.

Creating Fused Heterocycles like Naphthodioxazoles and Pyrimidinediones

This compound is a precursor for synthesizing various fused heterocyclic systems. For example, reaction with appropriate difunctional reagents can lead to the formation of rings containing multiple heteroatoms. The synthesis of such benzo-fused heterocycles is a significant area of research due to their prevalence in naturally occurring compounds with potential pharmaceutical applications. core.ac.uk The development of transition metal-catalyzed reactions has provided efficient pathways to construct these fused systems. sioc-journal.cn The presence of a halogen atom on the naphthalene ring provides an opportunity for further derivatization through various bond-forming reactions. dergipark.org.tr

A Precursor in Total Synthesis Campaigns

Due to its versatile reactivity, this compound and related brominated naphthoate derivatives have been employed as key intermediates in the total synthesis of complex natural products and other target molecules. vulcanchem.com Its ability to introduce a functionalized naphthalene moiety into a larger molecular framework makes it a valuable tool for synthetic chemists. The naphthalene unit is a common structural motif in various biologically active compounds, and having a reliable building block like this compound simplifies the synthetic strategy.

Spectroscopic Characterization for Mechanistic Elucidation of Methyl 2 Bromomethyl 1 Naphthoate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of methyl 2-bromomethyl-1-naphthoate and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum of this compound, the protons of the naphthalene (B1677914) ring typically appear as a complex multiplet in the aromatic region (δ 7.5–8.5 ppm). Two key singlet peaks are indicative of the bromomethyl (-CH₂Br) and the methoxycarbonyl (-COOCH₃) groups. The methylene (B1212753) protons of the bromomethyl group are found at approximately 4.6 ppm, while the methyl protons of the ester group resonate around 3.9 ppm.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. For this compound, the carbonyl carbon of the ester group shows a characteristic resonance at approximately δ 167.8. The carbon of the bromomethyl group appears around δ 32.1, and the aromatic carbons resonate in the δ 125–134 range. The specific chemical shifts can help distinguish between different isomers of substituted naphthoate derivatives. nih.gov

NMR is also a powerful technique for real-time reaction monitoring, particularly in flow chemistry setups. beilstein-journals.org By tracking the disappearance of reactant signals and the appearance of product signals, chemists can gain insights into reaction kinetics and mechanisms. beilstein-journals.org For instance, in reactions involving the substitution of the bromine atom in this compound, the characteristic singlet of the -CH₂Br protons can be monitored to determine the rate of conversion. This method allows for the detection of unstable intermediates that are crucial for understanding the reaction pathway. beilstein-journals.org Two-dimensional NMR techniques, such as COSY and HSQC, can further elucidate the connectivity between protons and carbons, which is vital when analyzing more complex derivatives. nih.gov

Table 1: Characteristic NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.5 - 8.5 (m) |

| ¹H | Methylene (-CH₂Br) | ~4.6 (s) |

| ¹H | Methyl (-COOCH₃) | ~3.9 (s) |

| ¹³C | Carbonyl (-C OOCH₃) | ~167.8 |

| ¹³C | Aromatic (Ar-C) | 125 - 134 |

| ¹³C | Methylene (-C H₂Br) | ~32.1 |

Data sourced from reference . (s = singlet, m = multiplet)

Mass Spectrometry (MS) for Product Identification and Intermediate Detection

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and its reaction products. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion peak (M⁺) confirms the molecular weight. For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 292, corresponding to the molecular formula C₁₂H₉BrO₂. The presence of bromine is confirmed by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragments for this compound include ions at m/z 210, resulting from the loss of the bromomethyl radical (•CH₂Br), and at m/z 141, corresponding to the naphthoyl ion.

Beyond stable product identification, advanced MS techniques, such as electrospray ionization (ESI-MS), are instrumental in detecting and characterizing transient reaction intermediates, which are often charged species. nih.gov This capability is crucial for elucidating complex reaction mechanisms. nih.govru.nl By coupling MS with reaction systems, it is possible to intercept low-concentration, highly reactive intermediates from solution. stanford.edunih.gov For reactions involving this compound, this could mean identifying cationic intermediates formed during nucleophilic substitution reactions. Tandem mass spectrometry (MS/MS) can be employed to fragment these captured intermediates, providing further structural details and helping to map the entire catalytic cycle. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| m/z Value | Assignment |

|---|---|

| 292 | Molecular Ion [M]⁺ |

| 210 | Fragment from loss of •CH₂Br |

| 141 | Naphthoyl ion |

Data sourced from reference .

Infrared (IR) Spectroscopy for Functional Group Analysis and Mechanistic Insights

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. fiveable.melumenlearning.com The analysis of an IR spectrum for this compound reveals characteristic absorption bands that confirm its structure.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which appears around 1725 cm⁻¹. This peak is a reliable indicator of the ester functionality. pressbooks.pub The presence of the carbon-bromine (C-Br) bond is indicated by an absorption in the lower frequency region of the spectrum, typically around 650 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic ring and the methyl/methylene groups are observed in the 2850-3100 cm⁻¹ range. lumenlearning.com

IR spectroscopy is also valuable for monitoring the progress of a chemical reaction. For example, in a reaction where the bromomethyl group is converted to another functional group, such as a hydroxyl or an amine, the disappearance of the C-Br absorption band and the appearance of new, characteristic bands (e.g., a broad O-H stretch around 3200-3600 cm⁻¹ for an alcohol, or N-H stretches around 3300-3500 cm⁻¹ for an amine) can be tracked. fiveable.mepressbooks.pub This provides mechanistic insights by confirming the transformation of specific functional groups throughout the reaction. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~1725 | C=O Stretch | Ester |

| ~650 | C-Br Stretch | Alkyl Halide |

Data sourced from reference .

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of its isomer, methyl 1-bromo-2-naphthoate, has been determined. nih.govnih.gov The analysis reveals that the two fused benzene (B151609) rings of the naphthalene system are nearly coplanar, with a very small dihedral angle between them. nih.gov In this isomer, the methoxycarbonyl group is twisted with respect to the naphthalene ring system. nih.govnih.gov The crystal packing is characterized by an overlapped arrangement of parallel naphthalene rings of adjacent molecules, suggesting the presence of π–π stacking interactions. nih.govnih.gov

Table 4: Illustrative Crystallographic Data for the Isomer Methyl 1-bromo-2-naphthoate

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₉BrO₂ |

| Crystal System | Monoclinic |

| Dihedral Angle (Naphthalene Rings) | 1.11 (2)° |

| Dihedral Angle (Methoxycarbonyl vs. Naphthalene) | 29.8 (3)° |

| Intermolecular Interaction | π–π stacking (face-to-face distance of 3.590 (9) Å) |

Computational Chemistry and Theoretical Studies of Methyl 2 Bromomethyl 1 Naphthoate

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) serves as a powerful tool for elucidating the intricate details of chemical reactions at the electronic level. mdpi.comdntb.gov.ua For Methyl 2-bromomethyl-1-naphthoate, DFT calculations would be instrumental in mapping out the potential energy surfaces of its characteristic reactions, particularly nucleophilic substitution at the bromomethyl group.

Researchers could employ a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-31G*) to model these reactions. researchgate.net Such calculations would identify the structures of transition states—the high-energy intermediates that govern reaction rates. By determining the energy barriers (activation energies) for different pathways, one could predict the most likely reaction mechanism, be it a concerted (SN2) or a stepwise (SN1) process. For instance, the reaction with a simple nucleophile like a hydroxide (B78521) ion could be modeled to understand the energetics of forming 2-hydroxymethyl-1-naphthoate.

Furthermore, DFT can be used to investigate the influence of solvents on the reaction mechanism, providing a more realistic reaction environment. researchgate.net The calculated vibrational frequencies of the transition state structures can confirm them as true saddle points on the potential energy surface, characterized by a single imaginary frequency.

Table 1: Hypothetical DFT Data for the SN2 Reaction of this compound with Hydroxide

| Parameter | Value (kcal/mol) | Description |

| ΔE‡ | 15.2 | The electronic activation energy barrier for the reaction. |

| ΔG‡ | 22.5 | The Gibbs free energy of activation, including thermal and entropic corrections. |

| ΔErxn | -8.7 | The overall electronic energy change of the reaction (exergonic). |

| Imaginary Frequency | -350 cm-1 | The characteristic vibrational mode of the transition state corresponding to the C-Br bond breaking and C-O bond forming. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Reactivity

Molecular Dynamics (MD) simulations offer a means to observe the dynamic behavior of molecules over time, providing insights into their conformational flexibility and how it influences reactivity. nih.gov For a molecule like this compound, which possesses several rotatable bonds (around the ester and bromomethyl groups), MD simulations can reveal the preferred spatial arrangements in different environments.

An MD simulation would typically involve placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms over a period of nanoseconds. nih.gov The resulting trajectory provides a wealth of information about the dihedral angle distributions, identifying the most stable conformers and the energy barriers between them.

This conformational landscape is crucial for understanding the molecule's reactivity. The accessibility of the electrophilic carbon of the bromomethyl group to incoming nucleophiles can be directly influenced by the rotational state of the naphthyl ring and the ester group. By analyzing the trajectory, one could determine the population of conformers where this site is sterically unhindered and thus more reactive.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural features with its biological activity or chemical properties. molsoft.comnih.gov While specific QSAR models for this compound are not documented, one could be developed as part of a larger study on a series of related naphthalene (B1677914) derivatives.

To construct a QSAR model, a dataset of compounds with known activities (e.g., inhibition of a particular enzyme or cytotoxicity) would be required. nih.gov For each compound, a set of molecular descriptors would be calculated. These can include:

Electronic descriptors: Dipole moment, partial charges.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices.

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links these descriptors to the observed activity. nih.gov Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or selective compounds. The predictive power of a QSAR model is assessed through internal and external validation techniques. nih.gov

Electronic Structure Analysis and Bonding Characterization

A detailed analysis of the electronic structure of this compound can provide fundamental insights into its reactivity and stability. This is typically achieved through population analysis methods applied to the wavefunction obtained from DFT or other quantum chemical calculations.

Methods like Natural Bond Orbital (NBO) analysis can be used to determine the charge distribution across the molecule, identifying the most electrophilic and nucleophilic sites. For this compound, the carbon atom of the bromomethyl group is expected to carry a significant positive partial charge, making it susceptible to nucleophilic attack.

Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and shape of the LUMO can indicate the most likely site for receiving electrons from a nucleophile. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap generally suggests higher reactivity.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value | Interpretation |

| HOMO Energy | -6.8 eV | Related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Related to the molecule's ability to accept electrons; localized on the σ* orbital of the C-Br bond. |

| HOMO-LUMO Gap | 5.6 eV | Indicates a relatively high kinetic stability. |

| Natural Charge on C(CH2Br) | +0.15 e | Confirms the electrophilic nature of the benzylic carbon. |

| Dipole Moment | 2.5 D | Indicates a moderate overall polarity of the molecule. |

Future Research Directions for Methyl 2 Bromomethyl 1 Naphthoate

Development of Novel and Efficient Synthetic Routes

The current primary method for synthesizing Methyl 2-bromomethyl-1-naphthoate involves the benzylic bromination of Methyl 2-methyl-1-naphthoate. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or UV light. While effective, future research could focus on developing more efficient, environmentally friendly, and cost-effective synthetic methodologies.

Key areas for future research include:

Greener Brominating Agents and Solvents: Exploration of less hazardous brominating agents and the use of greener solvents could reduce the environmental impact of the synthesis.

Photocatalysis: The use of visible-light photocatalysis for benzylic bromination could offer a milder and more selective alternative to traditional radical initiation methods.

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could lead to higher throughput, better process control, and enhanced safety, particularly when handling reactive intermediates. nih.gov

Alternative Precursors: Investigating synthetic pathways from different starting materials could provide more economical and sustainable routes to the target compound. One potential avenue is the development of methods starting from benzylic alcohols, which can be converted to benzylic bromides under microwave irradiation, offering a potentially rapid and high-yield approach. researchgate.net

| Property | Value |

| IUPAC Name | methyl 2-(bromomethyl)naphthalene-1-carboxylate |

| Molecular Formula | C13H11BrO2 |

| Molecular Weight | 279.13 g/mol |

| CAS Number | 14006-69-0 |

| Appearance | White to off-white crystalline powder |

Exploration of Unprecedented Reactivity Patterns

The reactivity of this compound is largely dictated by its two functional groups: the electrophilic bromomethyl group and the methyl ester. The benzylic position of the bromomethyl group makes it highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways). ucalgary.ca This reactivity is enhanced by the stability of the resulting benzylic carbocation or radical intermediate, which is stabilized by the adjacent aromatic naphthalene (B1677914) ring. libretexts.orglibretexts.org

Future research could delve into less conventional reactivity patterns:

Transition-Metal Catalyzed Cross-Coupling Reactions: While the bromomethyl group is a prime candidate for various coupling reactions, a systematic exploration of its participation in a wider range of transition-metal-catalyzed cross-coupling reactions could unveil novel synthetic transformations.

Radical-Mediated Reactions: Beyond simple bromination, the benzylic radical's stability could be harnessed in more complex radical-mediated cascade or cyclization reactions to construct intricate molecular architectures. masterorganicchemistry.com

Diels-Alder and Other Pericyclic Reactions: Investigating the participation of the naphthalene core in pericyclic reactions, potentially modulated by the electronic effects of the substituents, could lead to the synthesis of novel polycyclic aromatic systems.

Tandem Reactions: Designing one-pot reactions where both the bromomethyl and ester groups react sequentially or in a concerted fashion would be a highly efficient strategy for building molecular complexity.

Integration into Automated and Self-Optimizing Flow Systems

The fine chemical and pharmaceutical industries are increasingly adopting automated and continuous flow manufacturing processes to improve efficiency, safety, and consistency. nih.govacs.org this compound is an ideal candidate for integration into such systems.

Future research in this area could focus on:

Development of Automated Synthesis Platforms: Creating a fully automated platform for the synthesis and subsequent derivatization of this compound would enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for drug discovery or materials science applications. youtube.com

Real-Time Reaction Monitoring and Optimization: Integrating in-line analytical techniques (such as HPLC or NMR) with self-optimizing algorithms would allow for the real-time monitoring and optimization of reactions involving this compound. acs.org This can lead to improved yields, reduced waste, and a deeper understanding of the reaction kinetics and mechanisms. acs.orgacs.org

Telescoped Synthesis: Designing multi-step flow syntheses where this compound is generated and consumed in a continuous sequence without isolation of intermediates can significantly streamline the production of target molecules. acs.org

Design and Synthesis of Advanced Materials via this compound Building Blocks

The unique structure of this compound makes it a valuable building block for the creation of advanced materials with tailored properties. The rigid, planar naphthalene unit can impart desirable thermal, electronic, and photophysical properties to polymers and other materials. rsc.orgtandfonline.com

Potential avenues for future materials science research include:

Naphthalene-Based Polymers: The bifunctionality of the molecule allows it to be used as a monomer in polymerization reactions. For example, the bromomethyl group can be converted to other functionalities suitable for step-growth or chain-growth polymerization, leading to the formation of polyesters, polyamides, or other novel polymers with high thermal stability and specific optical or electronic properties. tandfonline.com

Functional Porous Materials: Incorporating this naphthalene derivative into the structure of porous organic polymers or metal-organic frameworks (MOFs) could lead to materials with applications in gas storage and separation, catalysis, and sensing. mdpi.comnih.gov The naphthalene unit can enhance the surface area and tailor the pore environment of these materials. mdpi.comnih.gov

Organic Electronics: Naphthalene-based materials are of interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgacs.org this compound could serve as a precursor for the synthesis of novel n-type or p-type organic semiconductors. acs.org

Bioconjugation and Surface Modification: The reactive bromomethyl group can be used to covalently attach the naphthalene moiety to biomolecules or surfaces, enabling the development of fluorescent probes, targeted drug delivery systems, or modified materials with specific surface properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。